

Potential research applications of 1,4-Dibromo-2,3-butanediol

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Compound of Interest

Compound Name: 1,4-Dibromo-2,3-butanediol

Cat. No.: B094138

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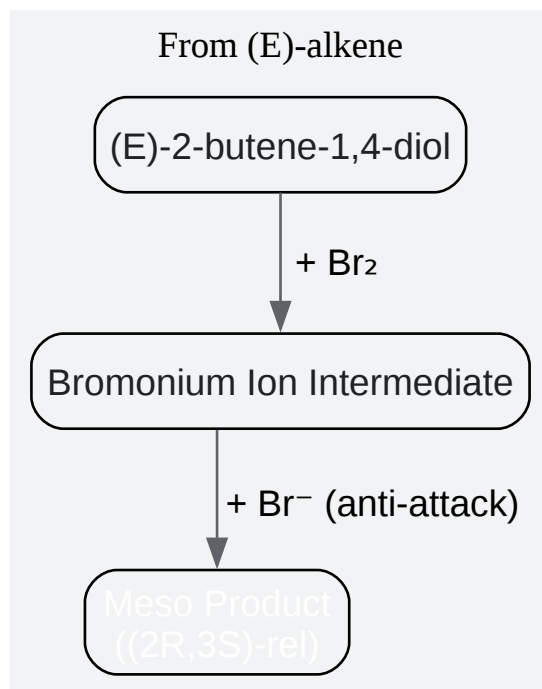
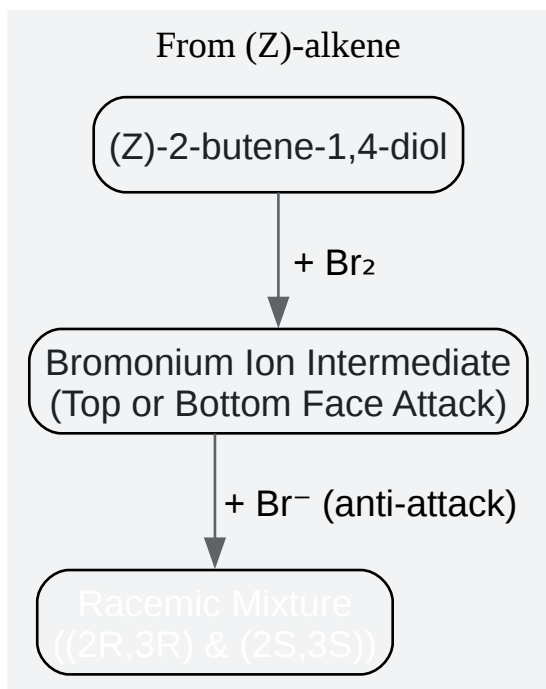
The Stereochemical Keystone: Synthesis and Control

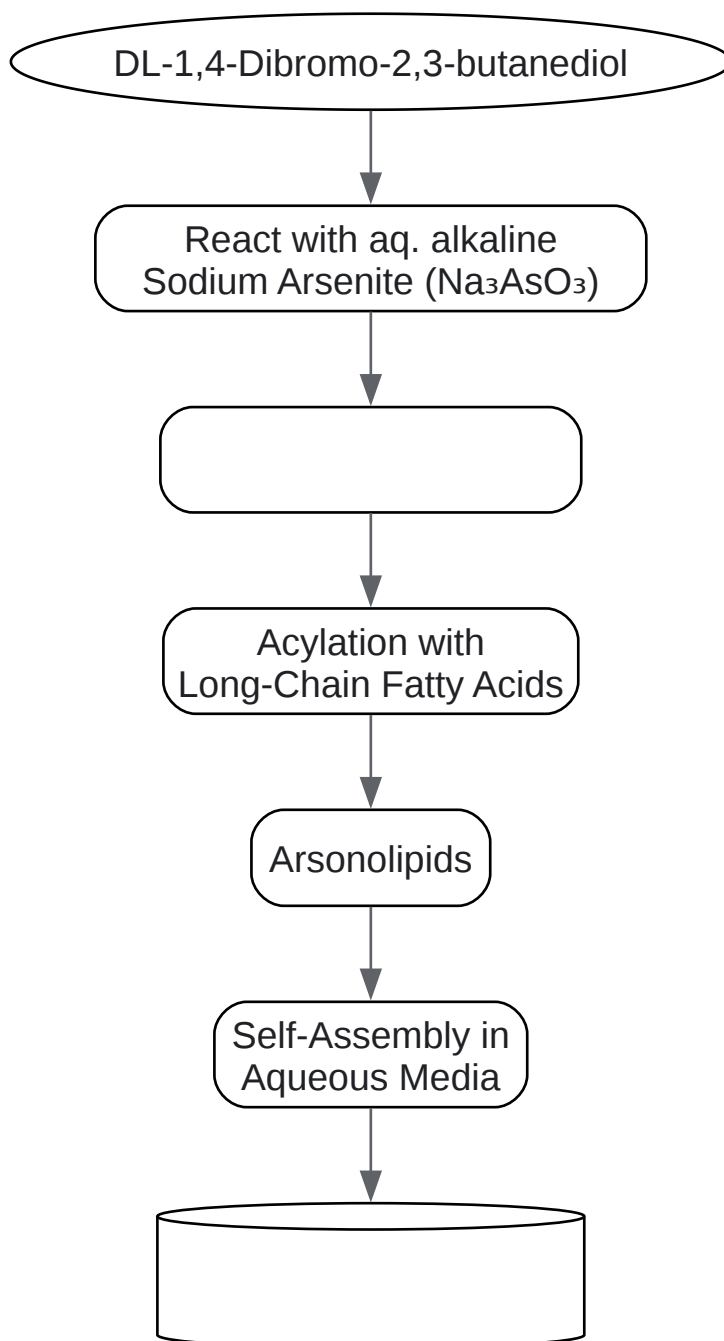
The utility of **1,4-Dibromo-2,3-butanediol** begins with its synthesis. The molecule contains two adjacent stereocenters, meaning it can exist as a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S)-rel). The specific stereoisomer used is critical as it dictates the three-dimensional structure of the final product.

The most common and stereoselective method for its preparation is the electrophilic addition of bromine (Br₂) to 2-butene-1,4-diol.^[1] The stereochemical outcome is directly controlled by the geometry of the starting alkene.

- **Anti-Addition Mechanism:** The reaction proceeds via a cyclic bromonium ion intermediate. The incoming bromide ion must then attack from the face opposite to the bulky bromonium ring, resulting in a net anti-addition of the two bromine atoms.^{[2][3]}
- **Starting Material Dictates Product:**
 - Bromination of (Z)-2-butene-1,4-diol (cis) results in the formation of the racemic mixture of enantiomers: (2R,3R)- and (2S,3S)-**1,4-Dibromo-2,3-butanediol**.
 - Bromination of (E)-2-butene-1,4-diol (trans) yields the meso-**1,4-Dibromo-2,3-butanediol**.^[3]

This predictable stereochemical relationship is fundamental, as it allows researchers to selectively synthesize the desired diastereomer for subsequent applications.





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References

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